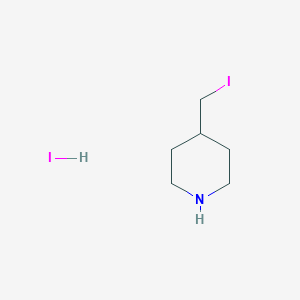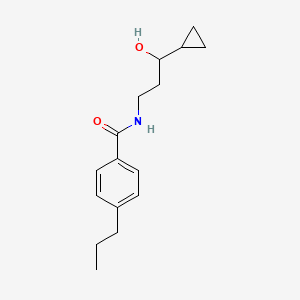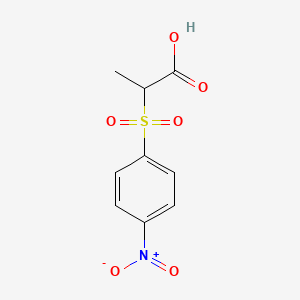
1-(2,3-dimethoxyphenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-dimethoxyphenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea, also known as DM-235, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of adamantane derivatives and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
Heterocyclic N-Hydroxyamide Synthesis
The synthesis and study of heterocyclic compounds, such as N-hydroxyamides, play a significant role in medicinal chemistry due to their complex-forming tendencies with metals. For instance, the synthesis of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone derivatives demonstrated their ability to form complexes with iron(III), highlighting their potential application in chelation therapy or metal-catalyzed reactions (Ohkanda et al., 1993).
Synthesis of Substituted Phenylureas
Research on the synthesis of substituted phenylureas from components like methylated vanillin emphasizes the importance of creating new compounds with potential pharmaceutical or agricultural applications. These synthetic efforts contribute to a deeper understanding of how structural modifications affect biological activity and chemical stability (Gardner et al., 1948).
Organometallic Addition Reactions
The development and application of organometallic addition reactions, using reagents like N,N'-dimethoxy-N,N'-dimethylurea, showcase the versatility of urea derivatives in synthesizing unsymmetrical ketones. This highlights the compound's role in facilitating complex organic transformations, which are crucial in pharmaceutical synthesis and materials science (Whipple & Reich, 1991).
Interactions in Solution
Studies on the interactions of urea with non-electrolytes in solution, including calorimetric measurements and quantum-mechanical calculations, provide insights into the solvation and stability of urea derivatives. This research has implications for understanding the physicochemical properties of similar compounds in various solvents, influencing their application in chemical synthesis and formulation (Piekarski et al., 2000).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-25-18-6-4-5-17(19(18)26-2)23-20(24)22-12-21(27-3)15-8-13-7-14(10-15)11-16(21)9-13/h4-6,13-16H,7-12H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKBWLHAFAWTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-Fluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3007585.png)
![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)




![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3007597.png)
![(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B3007598.png)

![3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride](/img/structure/B3007602.png)


![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)